molecular formula C12H5BrN4 B6308032 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile CAS No. 67823-11-4

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile

Cat. No. B6308032
CAS RN: 67823-11-4
M. Wt: 285.10 g/mol
InChI Key: SGJILMAEUYRXNA-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Synthesis Analysis

The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This process results in the formation of pyrazine derivatives in good to moderate yields .


Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is represented by the formula C12H7BrN2O4 . The structure of these compounds in the crystal state is consistent with non-planar geometry .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile include a molecular weight of 323.1 . The compound has a non-planar geometry in its crystal state .

Scientific Research Applications

Pharmaceuticals: Antimicrobial and Antitumor Activities

The pyrrolopyrazine scaffold, to which 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile belongs, is known for its wide range of biological activities. Compounds with this structure have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties . This makes them valuable in the development of new pharmaceuticals targeting various diseases.

Organic Materials: Photoredox Catalysis

As an organic photoredox catalyst, this compound can be used in visible-light mediated transformations, which are crucial in the development of new materials and chemical processes . Its ability to act under light irradiation makes it a candidate for applications in green chemistry and sustainable material production.

Neuroprotective Agents: Cholinesterase Inhibition

Derivatives of pyrazine compounds, including 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile, have shown potential as neuroprotective agents. They exhibit selective inhibition of cholinesterase, which is linked to neurological disorders like Parkinson’s Disease and other age-related conditions .

Drug Discovery: Kinase Inhibition

The pyrrolopyrazine derivatives have been identified as potent kinase inhibitors. This activity is crucial for drug discovery, especially in the treatment of cancers where kinase signaling is often dysregulated . The compound’s structure can be utilized to design new drugs that target specific kinases.

Natural Product Synthesis: Scaffold for Bioactive Molecules

This compound’s scaffold is also found in many natural products isolated from plants, microbes, soil, and marine life. Its versatility in synthetic chemistry allows for the creation of a variety of bioactive molecules, which can lead to the discovery of new natural product-based drugs .

Chemical Synthesis: Synthetic Routes and SAR Research

The compound serves as a starting point for various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation. Moreover, it’s an attractive scaffold for Structure-Activity Relationship (SAR) research, which is fundamental in medicinal chemistry for understanding the relationship between chemical structure and biological activity .

Future Directions

The future directions in the research of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile could involve further exploration of its biological activities and potential applications in pharmaceuticals and organic materials . Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic methods .

properties

IUPAC Name

5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJILMAEUYRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile

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